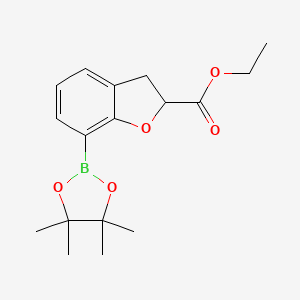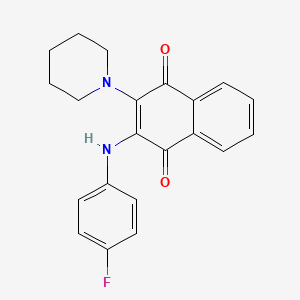
2,2,2-Trifluoro-1-(1-naphthalen-2-yltriazol-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(1-naphthalen-2-yltriazol-4-yl)ethanone, also known as TFE, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. TFE is a potent inhibitor of histone deacetylase (HDAC), which is an enzyme that regulates gene expression. TFE has been shown to have a wide range of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects.
Aplicaciones Científicas De Investigación
Applications in Fluorescent Materials
The compound 2,2,2-Trifluoro-1-(1-naphthalen-2-yltriazol-4-yl)ethanone has been utilized in the synthesis of fluorescent materials. Specifically, it was involved in the synthesis of 4,4-difluoro-3-(3-phenylisoxazol-5-yl)-8-trifluoromethyl-5-(2-naphthalen-2-yl)-4-bora-3a,4a-diaza-s-indacene. This compound exhibits fluorescence in the long wave region (651–662 nm) with a high quantum yield, making it a candidate for applications in fluorescence-based devices and sensors (Sagitova et al., 2023).
Applications in Green Synthesis
There's also evidence of its use in green chemistry, where this compound derivatives were synthesized through an eco-friendly and cost-effective method. These derivatives, synthesized using Friedlander condensation, demonstrated significant antimicrobial activity against various bacterial and fungal species, highlighting the compound's potential in developing new antimicrobial agents (Nandhikumar & Subramani, 2018).
Applications in Organic Synthesis
Moreover, the compound has been instrumental in organic synthesis processes. For example, it has been used to synthesize trifluoromethyl-substituted naphthalenes, showcasing the compound's versatility in chemical synthesis and the potential to create a wide range of fluorinated organic compounds, which are valuable in various industrial applications (Mellor, El-Sagheer, & Salem, 2000).
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-(1-naphthalen-2-yltriazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O/c15-14(16,17)13(21)12-8-20(19-18-12)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFRRECPWLNRGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C=C(N=N3)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-7-hydroxy-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2462584.png)
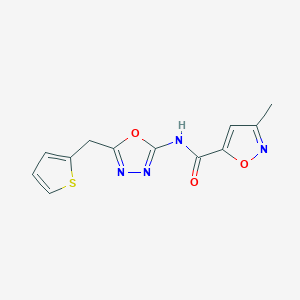
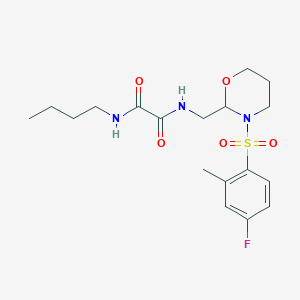
![3,6,7-trimethyl-5H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-5-one](/img/structure/B2462588.png)

![methyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2462592.png)
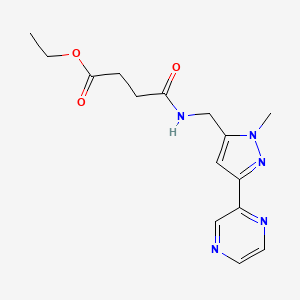
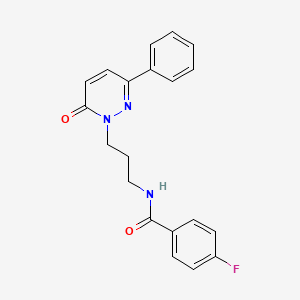
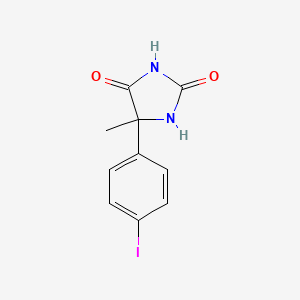
![Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2462596.png)


